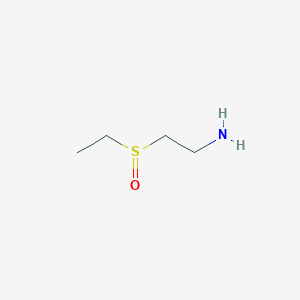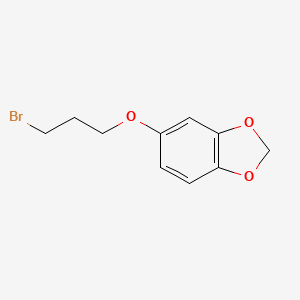
5-(3-bromopropoxy)-2H-1,3-benzodioxole
概要
説明
The compound “5-(3-bromopropoxy)-2H-1,3-benzodioxole” is a bromo silyl ether . It’s similar to “(3-Bromopropoxy)-tert-butyldimethylsilane”, which can be used as a chemical probe for identifying enzymes involved in phosphatase activity . This molecule has also been shown to have anti-cancer effects in vitro and in vivo assays, by preventing tumor growth and metastasis .
科学的研究の応用
Benzodioxole Derivatives in Scientific Research
Benzodioxole Compounds in Drug Metabolism Studies
Benzodioxole derivatives, including those with substituents that enhance their reactivity or binding affinities, are frequently investigated for their pharmacokinetic and pharmacodynamic properties. For instance, Saracatinib (AZD-0530), which contains a 1,3-benzodioxole group, has been studied for its metabolism, revealing the formation of reactive intermediates. These studies provide insights into the drug's side effects and suggest pathways for metabolic detoxification (Attwa et al., 2018) https://consensus.app/papers/lcmsms-reveals-formation-orthoquinone-iminium-attwa/6852b4e8602d5728bb30cc0fcdcd94e9/?utm_source=chatgpt.
Synthetic Applications
The Nenitzescu indole synthesis is another area where similar chemical motifs are relevant. This synthesis method, which involves compounds similar to benzodioxoles, is crucial for producing biologically active natural products and drug-like compounds. The methodology demonstrates the significance of such chemical structures in developing new materials and pharmaceuticals (Dumitrascu & Ilies, 2020) https://consensus.app/papers/advances-nenitzescu-synthesis-1990–2019-dumitrascu/018fe0454f1a5072b1aac35b5bb80bc5/?utm_source=chatgpt.
Exploration of Pharmacological Properties
Compounds featuring benzodioxole structures are frequently explored for their pharmacological properties, including mucoactive effects and potential therapeutic applications in respiratory diseases. Ambroxol, a molecule containing bromine and a cyclic structure, serves as a mucoactive agent with extensive use in treating respiratory conditions. Its efficacy and safety profile in pediatric populations highlight the therapeutic potential of such compounds (Kantar et al., 2020) https://consensus.app/papers/overview-efficacy-safety-ambroxol-treatment-acute-kantar/b088ac777a925eee9e15643e306462b8/?utm_source=chatgpt.
Safety and Hazards
The safety data sheet for a similar compound, “3-BROMOPROPOXY-t-BUTYLDIMETHYLSILANE”, mentions that it’s a combustible liquid and irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame . It also causes skin irritation and serious eye irritation .
特性
IUPAC Name |
5-(3-bromopropoxy)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVZRLKAMWQNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

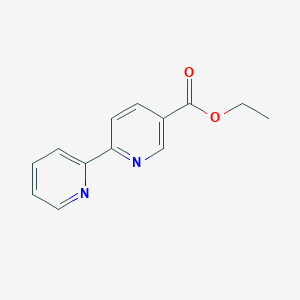


![7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3272066.png)
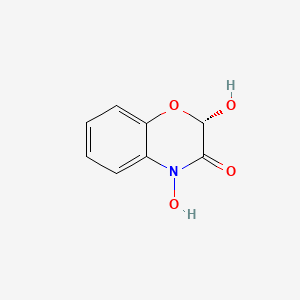
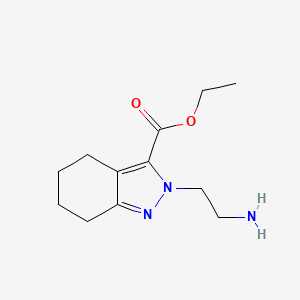
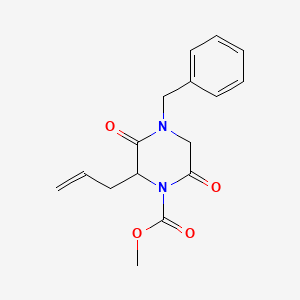

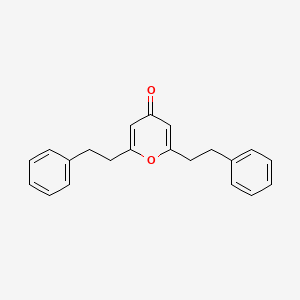
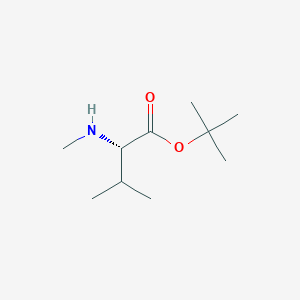

![3-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B3272101.png)
![{(1R,3R,5S)-3,5-Dihydroxy-2-[(E)-(3S)-3-hydroxyoct-1-enyl]cyclopentyl}acetic acid](/img/structure/B3272103.png)
